molecular formula C14H17NO2S B5881785 1-(1,3-benzodioxol-5-ylcarbonothioyl)azepane

1-(1,3-benzodioxol-5-ylcarbonothioyl)azepane

Cat. No. B5881785
M. Wt: 263.36 g/mol
InChI Key: DABLROLMJGOBHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-ylcarbonothioyl)azepane, commonly known as BZA, is a chemical compound with potential applications in scientific research. It belongs to the class of azepane derivatives and is characterized by a thioester functional group attached to a benzodioxole ring system.

Scientific Research Applications

BZA has been investigated for its potential applications as a biological probe in scientific research. It has been shown to selectively inhibit the activity of the enzyme histone deacetylase 6 (HDAC6), which is involved in the regulation of various cellular processes such as protein degradation and cell motility. HDAC6 inhibition has been implicated in the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.

Mechanism of Action

BZA acts as a competitive inhibitor of HDAC6 by binding to the active site of the enzyme. This leads to an increase in the acetylation of cellular proteins, which can result in changes in cellular processes such as gene expression and protein degradation. The exact mechanism of action of BZA is still under investigation, but it is believed to involve the disruption of the interaction between HDAC6 and its substrates.
Biochemical and Physiological Effects
BZA has been shown to have various biochemical and physiological effects in cell culture and animal models. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in animal models of arthritis, and improve cognitive function in animal models of Alzheimer's disease. BZA has also been shown to have neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using BZA in lab experiments is its selectivity for HDAC6, which allows for the investigation of the specific role of this enzyme in cellular processes. However, one limitation of using BZA is its low solubility in water, which can make it difficult to use in certain experimental setups. Additionally, BZA has not been extensively studied in human clinical trials, so its safety and efficacy in humans are still unknown.

Future Directions

There are several potential future directions for research on BZA. One area of interest is the development of more potent and selective HDAC6 inhibitors based on the structure of BZA. Another area of interest is the investigation of the effects of BZA on other cellular processes beyond HDAC6 inhibition. Additionally, the safety and efficacy of BZA in human clinical trials should be further investigated to determine its potential as a therapeutic agent for various diseases.
Conclusion
In conclusion, 1-(1,3-benzodioxol-5-ylcarbonothioyl)azepane is a chemical compound with potential applications in scientific research. Its selective inhibition of HDAC6 has been investigated for its potential therapeutic effects in various diseases. Further research is needed to fully understand the mechanism of action and potential applications of BZA.

Synthesis Methods

The synthesis of BZA involves a series of chemical reactions starting from commercially available starting materials. The first step is the condensation of 3,4-methylenedioxyphenylacetic acid with thionyl chloride to give the corresponding acid chloride. This is followed by the reaction of the acid chloride with 6-aminocaproic acid in the presence of a base to yield the desired azepane derivative, BZA.

properties

IUPAC Name

azepan-1-yl(1,3-benzodioxol-5-yl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S/c18-14(15-7-3-1-2-4-8-15)11-5-6-12-13(9-11)17-10-16-12/h5-6,9H,1-4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABLROLMJGOBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=S)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-ylcarbonothioyl)azepane

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